molecular formula C18H17N3O3S B2949054 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1020703-43-8

4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2949054
CAS No.: 1020703-43-8
M. Wt: 355.41
InChI Key: FWHIHBWUDZDKBA-UHFFFAOYSA-N
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Description

4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a formyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the formyl group and the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The formyl group and the sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pyrazole ring can also participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide
  • 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N-methylbenzenesulfonamide
  • 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-diethylbenzenesulfonamide

Uniqueness

4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both the formyl group and the sulfonamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring makes this compound particularly versatile and valuable for various applications.

Properties

IUPAC Name

4-(4-formyl-1-phenylpyrazol-3-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-20(2)25(23,24)17-10-8-14(9-11-17)18-15(13-22)12-21(19-18)16-6-4-3-5-7-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHIHBWUDZDKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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